tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC13569595
Molecular Formula: C12H16ClN3O2
Molecular Weight: 269.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClN3O2 |
|---|---|
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C12H16ClN3O2/c1-7-14-9-6-16(5-8(9)10(13)15-7)11(17)18-12(2,3)4/h5-6H2,1-4H3 |
| Standard InChI Key | YXHAVLMLBMPXAG-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)Cl |
| Canonical SMILES | CC1=NC2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)Cl |
Introduction
tert-Butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate is a complex organic compound with a molecular formula of C12H16ClN3O2 and a molecular weight of 269.73 g/mol . This compound is part of the pyrrolopyrimidine class, which is known for its diverse biological activities and applications in pharmaceutical research.
Synonyms
This compound is also known by several synonyms, including:
-
6-Boc-4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
-
6-Boc-4-chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
-
6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 4-chloro-5,7-dihydro-2-methyl-, 1,1-dimethylethyl ester .
Synthesis Methods
The synthesis of tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate can be approached through various methods. One notable method involves the reaction of tert-butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate with specific amines under controlled conditions to introduce the desired functional groups. For example, using N-ethyl-N-isopropylpropan-2-amine in dimethylformamide can yield the target compound effectively. The process requires careful monitoring of reaction parameters such as temperature, time, and solvent choice to optimize yield and purity.
Research Findings and Applications
While specific biological activities or applications of tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate are not widely documented, compounds within the pyrrolopyrimidine class are generally explored for their potential in pharmaceuticals, particularly in areas such as anticancer and antimicrobial research.
Synonyms and Identifiers
| Synonym/Identifier | Description |
|---|---|
| CAS No. | 1393575-79-5 |
| PubChem CID | 72210094 |
| InChIKey | YXHAVLMLBMPXAG-UHFFFAOYSA-N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume